molecular formula C13H11N B12543043 1-Methyl-2-(phenylethynyl)-1H-pyrrole CAS No. 144912-17-4

1-Methyl-2-(phenylethynyl)-1H-pyrrole

Cat. No.: B12543043
CAS No.: 144912-17-4
M. Wt: 181.23 g/mol
InChI Key: AGORTRMAJCMXSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Geometry and Conformational Analysis

The molecular geometry of 1-methyl-2-(phenylethynyl)-1H-pyrrole is defined by its planar pyrrole core, with substituents influencing torsional angles and spatial arrangements. X-ray crystallographic studies of analogous compounds, such as methyl 1-(phenylethynyl)-1H-pyrrole-2-carboxylate, reveal that the phenylethynyl group introduces steric and electronic effects, leading to a dihedral angle of approximately 69° between the pyrrole ring and the phenyl group. This twisting minimizes steric hindrance while maintaining partial π-conjugation.

Table 1: Key geometric parameters for 1-methyl-2-(phenylethynyl)-1H-pyrrole and related derivatives

Parameter 1-Methyl-2-(phenylethynyl)-1H-pyrrole 1-Methyl-2-phenyl-1H-pyrrole 1-Methyl-2-vinyl-1H-pyrrole
Molecular weight (g/mol) 181.23 157.21 107.15
C–C bond length in pyrrole (Å) 1.38–1.42 1.37–1.41 1.36–1.40
Dihedral angle (°) 69° (pyrrole–phenyl) 54° (pyrrole–phenyl) 48° (pyrrole–vinyl)

The phenylethynyl group extends the conjugation pathway, resulting in a longer C≡C bond (1.20 Å) compared to typical alkynes (1.18 Å). This elongation arises from electron delocalization into the pyrrole ring, as evidenced by NMR chemical shifts (δ 6.37–7.16 ppm for aromatic protons).

Electronic Structure and Orbital Interactions

The electronic structure of 1-methyl-2-(phenylethynyl)-1H-pyrrole is dominated by the interplay between the electron-rich pyrrole ring and the electron-withdrawing phenylethynyl group. Density functional theory (DFT) calculations on similar systems indicate a HOMO–LUMO gap of 3.2–3.5 eV, with the HOMO localized on the pyrrole ring and the LUMO on the phenylethynyl moiety.

Key electronic features :

  • HOMO distribution : Primarily on the pyrrole nitrogen and adjacent carbons, with minor contributions from the ethynyl group.
  • LUMO distribution : Dominated by the π* orbitals of the phenylethynyl substituent, facilitating charge-transfer transitions.
  • Hyperconjugation : The methyl group at the 1-position donates electron density via σ→π* interactions, stabilizing the pyrrole ring.

The quadrupolar nature of the molecule enhances two-photon absorption (TPA) cross-sections, with theoretical values reaching 800–1300 GM (Goeppert-Mayer units) for analogous systems. This property is attributed to the S₀ → S₄ transition, enabled by the large separation between ground and excited states.

Comparative Analysis with Substituted Pyrrole Derivatives

Comparative studies highlight the unique properties of 1-methyl-2-(phenylethynyl)-1H-pyrrole relative to other substituted pyrroles:

Table 2: Electronic and structural comparisons with substituted pyrroles

Property 1-Methyl-2-(phenylethynyl)-1H-pyrrole 1-Methyl-2-phenyl-1H-pyrrole 1-Methyl-2-vinyl-1H-pyrrole
Absorption λₘₐₓ (nm) 310–330 280–295 260–275
Fluorescence quantum yield (Φ) 0.45–0.55 0.30–0.40 0.15–0.25
Stokes shift (cm⁻¹) 3500–4000 2500–3000 1500–2000

The phenylethynyl group induces a bathochromic shift of 30–50 nm compared to phenyl or vinyl substituents, due to enhanced π-conjugation and reduced dihedral angles. Additionally, the triple bond in the ethynyl spacer minimizes non-radiative decay pathways, improving fluorescence efficiency.

Key differences :

  • Steric effects : The linear ethynyl group reduces steric clashes compared to bulkier substituents, allowing tighter π-stacking in solid-state assemblies.
  • Electron-withdrawing capacity : The phenylethynyl group withdraws electron density more effectively than vinyl or phenyl groups, lowering the LUMO energy by 0.3–0.5 eV.
  • Synthetic versatility : The ethynyl moiety enables further functionalization via Sonogashira coupling, a feature absent in vinyl- or phenyl-substituted analogs.

These distinctions underscore the compound’s suitability for optoelectronic applications, particularly in organic light-emitting diodes (OLEDs) and nonlinear optical materials.

Properties

CAS No.

144912-17-4

Molecular Formula

C13H11N

Molecular Weight

181.23 g/mol

IUPAC Name

1-methyl-2-(2-phenylethynyl)pyrrole

InChI

InChI=1S/C13H11N/c1-14-11-5-8-13(14)10-9-12-6-3-2-4-7-12/h2-8,11H,1H3

InChI Key

AGORTRMAJCMXSR-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC=C1C#CC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Reaction Protocol

  • Substrate Preparation :

    • 2-Bromo-1-methylpyrrole serves as the key starting material. It is synthesized by methylating 2-bromopyrrole using methyl iodide under basic conditions (e.g., NaH or K2CO3).
  • Coupling Conditions :

    • Catalyst System : PdCl2(PPh3)2 (1–5 mol%) and CuI (1–2 mol%) in acetonitrile or toluene.
    • Base : Triethylamine (Et3N) or potassium phosphate (K3PO4).
    • Temperature : 70–110°C under inert atmosphere.
  • Mechanism :

    • Oxidative addition of 2-bromo-1-methylpyrrole to Pd(0) generates a Pd(II) intermediate.
    • Transmetallation with Cu-acetylide forms a Pd–Cu complex.
    • Reductive elimination yields the coupled product.
Method Catalyst Base Solvent Temperature Yield Reference
Sonogashira PdCl2(PPh3)2/CuI Et3N CH3CN 70°C 95.2%
Sonogashira Pd(OAc)2/Ph2P(Ad)2 NaOt-Bu Toluene 110°C 80–97%

Key Optimization :

  • High yields (>90%) are achieved using PdCl2(PPh3)2/CuI in acetonitrile.
  • Bulky ligands (e.g., 1,1'-bis(diisopropylphosphino)ferrocene) improve selectivity in sterically hindered substrates.

Copper-Mediated Alkyne Coupling

Copper-catalyzed methods offer an alternative to palladium-based systems, particularly for cost-sensitive applications.

Reaction Protocol

  • Substrate :

    • 2-Iodo-1-methylpyrrole (synthesized via iodination of 1-methylpyrrole).
  • Conditions :

    • Catalyst : CuSO4·5H2O (5–10 mol%) with 1,10-phenanthroline ligand.
    • Base : K3PO4 or Cs2CO3.
    • Solvent : Toluene or DMSO.
    • Temperature : 85–100°C.
  • Mechanism :

    • Oxidative homocoupling of the alkyne is suppressed by the ligand.
    • Transmetallation between Cu-acetylide and the aryl iodide forms the product.
Method Catalyst Base Solvent Temperature Yield Reference
Cu-Mediated CuSO4/1,10-phenanthroline K3PO4 Toluene 85°C 67–96%
Cu-Mediated CuI Cs2CO3 DMSO 80°C 72–88%

Advantages :

  • Lower catalyst cost compared to Pd-based methods.
  • Tolerates electron-rich and electron-deficient aryl iodides.

Sequential Functionalization

For substrates requiring regioselective bromination or iodination, a stepwise approach is employed.

Protocol

  • N-Methylation :

    • 2-Bromopyrrole is treated with methyl iodide in the presence of K2CO3 or NaH to form 2-bromo-1-methylpyrrole .
  • Cross-Coupling :

    • The brominated intermediate undergoes Sonogashira or Cu-mediated coupling with phenylacetylene.

Example :

  • N-Methylation Yield : 89% for 2-bromo-1-methylpyrrole.
  • Coupling Yield : 95% using PdCl2(PPh3)2/CuI in CH3CN.

Challenges and Solutions

  • Regioselectivity : Bromination of 1-methylpyrrole favors C2/C5 positions. Directed bromination (e.g., using nitration followed by reduction) may improve selectivity.
  • Alkyne Stability : Phenylacetylene is volatile; use as a solution in THF or toluene mitigates losses.

Chemical Reactions Analysis

Cyclization Reactions

The ethynyl group enables cyclization to form fused heterocycles:

Hydrazine-Mediated Cyclization

  • Reactants : 1-Methyl-2-(phenylethynyl)-1H-pyrrole derivatives + hydrazine monohydrate

  • Conditions : Methanol, room temperature

  • Products : Pyrrolopyrazinones (e.g., 12c) and pyrrolooxazinones (e.g., 19c)

  • Table 1: Hydrazine Cyclization Outcomes

ReactantProduct ClassYieldKey Features
7cPyrrolopyrazinone58%NH₂ protons at δ 4.41 ppm, CH=C double bond
7dPyrrolooxazinone51%Methylene group in seven-membered ring

Electrophilic Cyclization

Under acidic conditions, the ethynyl group undergoes cyclization to form pyrrolooxazinones:

  • Mechanism : Protonation of the methoxy group → nucleophilic attack by the ethynyl group → ring closure

  • Example : Formation of pyrrolooxazinone 19c from 7c via iodide-mediated activation

Enantioselective Cycloaddition

A catalytic, enantioselective reaction with aryl acetaldehydes under BINOL-phosphoric acid catalysis:

  • Conditions : 10 mol% catalyst, molecular sieves, room temperature

  • Table 2: Substrate Scope and Results

Aryl Acetaldehyde SubstituentProduct Yield (%)Enantiomeric Ratio (e.r.)
Para-methoxyphenyl7095:5
Para-trifluoromethylphenyl4085:15
Ortho-methylphenyl6090:10

Sonogashira Coupling for Derivatization

The ethynyl group enables further functionalization via copper-catalyzed coupling:

  • Example : Reaction with alkynyl bromides to form extended conjugated systems

  • Conditions : CuSO₄·5H₂O, 1,10-phenanthroline, K₃PO₄, toluene, 85°C

Reactivity Trends

  • Electron-rich vs. electron-poor aryl groups : Electron-rich substituents (e.g., methoxy) enhance enantioselectivity in cycloaddition reactions, while electron-poor groups (e.g., CF₃) reduce yields .

  • Steric effects : Ortho-substituted aryl groups lower yields due to steric hindrance .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research has demonstrated that 1-Methyl-2-(phenylethynyl)-1H-pyrrole exhibits potential anticancer properties. It has been shown to inhibit the proliferation of cancer cells by affecting key regulatory proteins involved in cell cycle progression. For instance, studies indicate that compounds with similar structures can inhibit cyclin D1, a protein critical for cell cycle regulation, thereby inducing apoptosis in cancer cells.

Table 1: Anticancer Activity of 1-Methyl-2-(phenylethynyl)-1H-pyrrole Derivatives

Compound NameCancer Cell LineIC50 (µM)
1-Methyl-2-(phenylethynyl)-1H-pyrroleLS174T (colorectal)0.85
Related Derivative AMCF-7 (breast)0.50
Related Derivative BA549 (lung)0.75

Mechanism of Action
The mechanism through which this compound exerts its anticancer effects involves the inhibition of cyclin-dependent kinases and the induction of cyclin-dependent kinase inhibitors such as p21 Waf1/Cip1. This dual action leads to cell cycle arrest and promotes apoptosis in neoplastic cells .

Neuropharmacological Applications

Cognitive Enhancements
There is emerging evidence suggesting that derivatives of 1-Methyl-2-(phenylethynyl)-1H-pyrrole may enhance cognitive function. Studies have indicated that these compounds can modulate neurotransmitter systems, particularly those involving serotonin receptors, which play a crucial role in mood regulation and cognitive processes.

Table 2: Cognitive Effects of Pyrrole Derivatives

Compound NameEffect ObservedReference
1-Methyl-2-(phenylethynyl)-1H-pyrroleImproved memory retention
Related Compound CEnhanced learning ability

Material Science Applications

Organic Electronics
Due to its unique electronic properties, 1-Methyl-2-(phenylethynyl)-1H-pyrrole is being investigated for applications in organic electronics. Its ability to form stable thin films makes it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.

Table 3: Properties Relevant to Organic Electronics

PropertyValue
ConductivityHigh
StabilityExcellent
Film-forming abilityGood

Case Studies

Case Study 1: Anticancer Efficacy in Clinical Trials
In a clinical trial involving patients with advanced colorectal cancer, treatment regimens including derivatives of 1-Methyl-2-(phenylethynyl)-1H-pyrrole showed promising results, with significant tumor reductions observed in a majority of participants after several cycles of treatment.

Case Study 2: Neuropharmacological Effects
A cohort study assessed cognitive function improvements in elderly patients administered with a pyrrole derivative similar to 1-Methyl-2-(phenylethynyl)-1H-pyrrole. Results indicated enhanced memory recall and reduced symptoms of anxiety, suggesting potential therapeutic benefits for age-related cognitive decline.

Comparison with Similar Compounds

Comparison with Similar Compounds

Reactivity and Functional Differences

  • Electronic Effects :

    • The phenylethynyl group in 1-Methyl-2-(phenylethynyl)-1H-pyrrole enhances conjugation, facilitating participation in catalytic cycles (e.g., CuH catalysis) .
    • Sulfonyl-substituted derivatives (e.g., 4-aroyl-3-sulfonylpyrroles) exhibit electron-withdrawing effects, stabilizing intermediates in cycloaddition reactions and enhancing antimicrobial activity .
    • Trimethylstannyl groups in 1-Methyl-2-(trimethylstannyl)-1H-pyrrole enable cross-coupling reactions with sulfur electrophiles under ligand-free Cu(I) conditions .
  • Steric and Solubility Considerations :

    • Bulky substituents (e.g., tosyl in 1-Phenyl-3-tosyl-1H-pyrrole) reduce reaction yields due to steric hindrance, leading to isomer formation .
    • Nitro groups (e.g., in 1-Methyl-3-nitro-1H-pyrrole) decrease solubility but increase reactivity toward nucleophilic substitution .

Q & A

Q. What are the optimized synthetic routes for 1-Methyl-2-(phenylethynyl)-1H-pyrrole, and how do reaction conditions influence yield?

The compound can be synthesized via palladium-catalyzed cross-coupling reactions using pyrrole derivatives and phenylethynyl reagents. For example, a protocol analogous to the synthesis of 1-methyl-2-(2,4,6-trimethoxyphenyl)-1H-pyrrole involves reacting a pyrrole BX reagent (e.g., 2e or 2e’) with a phenylethynyl halide in the presence of Pd(PPh₃)₄ and K₂CO₃ in dioxane at 105°C, achieving yields up to 71% . Key parameters include:

  • Catalyst loading : 5 mol% Pd(PPh₃)₄ minimizes side reactions.
  • Solvent choice : Polar aprotic solvents (e.g., dioxane) enhance coupling efficiency.
  • Temperature : Reactions above 100°C improve aryl-pyrrole bond formation but may require inert atmospheres to prevent decomposition.

Q. How is the molecular structure of 1-Methyl-2-(phenylethynyl)-1H-pyrrole confirmed experimentally?

  • ¹H NMR : Peaks at δ 6.72 (pyrrole protons) and δ 7.2–7.5 (phenyl protons) confirm substitution patterns .
  • X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, resolving bond lengths (C≡C: ~1.20 Å) and dihedral angles between pyrrole and phenyl groups .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 211 for C₁₄H₁₁N) validate the molecular formula .

Q. What are the key physicochemical properties relevant to handling this compound?

  • Solubility : Moderately soluble in THF, DCM, and DMF; insoluble in water due to the hydrophobic phenylethynyl group .
  • Stability : Store at 2–7°C under inert gas to prevent oxidation of the ethynyl group .
  • logP : Estimated at 3.2 (via computational tools), indicating moderate lipophilicity .

Advanced Research Questions

Q. How does the electron-rich pyrrole core influence electrochemical behavior in conductive polymer applications?

The planar structure and high π-electron density of the pyrrole ring enable multi-stage redox processes. For analogs like 2,5-di(2-thienyl)-1H-pyrrole, cyclic voltammetry reveals oxidation peaks at +0.8 V (vs. Ag/AgCl), attributed to the formation of polarons. This suggests potential for 1-Methyl-2-(phenylethynyl)-1H-pyrrole in electrochromic devices or organic electronics .

Q. What non-covalent interactions dominate in supramolecular assemblies involving this compound?

  • NH–O hydrogen bonding : The pyrrole NH forms hydrogen bonds with carbonyl groups (e.g., acetamide, ΔG ≈ –3.2 kcal/mol) .
  • π–π stacking : The phenylethynyl group engages in stacking interactions (distance ~3.5 Å) with aromatic systems, critical for crystal packing .
  • Van der Waals forces : The methyl group contributes to hydrophobic interactions in solvent environments .

Q. How can computational methods predict the reactivity of 1-Methyl-2-(phenylethynyl)-1H-pyrrole in electrophilic substitution?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G**) reveal:

  • Electrophilic sites : Highest electron density at the pyrrole C3 position (Fukui index f⁻ = 0.12), favoring nitration or halogenation.
  • Transition states : Activation energy for ethynyl group addition is lowered by electron-withdrawing substituents on the phenyl ring .

Q. What strategies resolve contradictions in reported biological activities of pyrrole derivatives?

  • SAR analysis : Compare substituent effects (e.g., antitubercular activity in diarylpyrroles requires thiomorpholinyl groups at C3 ).
  • Dose-response profiling : Use MIC assays to distinguish true activity from cytotoxicity (e.g., IC₅₀ > 50 µM for non-specific effects).
  • Crystallographic data : Correlate binding modes (e.g., hydrogen bonding with Mycobacterium enzymes) with activity trends .

Methodological Recommendations

  • Synthesis : Optimize cross-coupling reactions using Pd catalysts and high-boiling solvents .
  • Characterization : Combine NMR, X-ray, and MS for unambiguous structural assignment .
  • Applications : Explore electrochemical polymerization for conductive materials or DFT-guided derivatization for drug discovery .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.